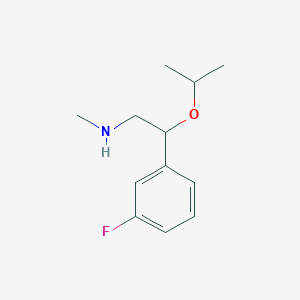
2-(3-Fluorophenyl)-2-isopropoxy-N-methylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluorophenyl)-2-isopropoxy-N-methylethanamine: m-Fluoroisopropoxyamphetamine , is a chemical compound with the following structure:
CH3N(CH3)C6H4CH2OCH(CH3)C2H5
This compound belongs to the class of arylalkylamines and contains a fluorine-substituted phenyl ring attached to an isopropoxy group. It exhibits interesting pharmacological properties and has been studied for various applications.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of 2-(3-Fluorophenyl)-2-isopropoxy-N-methylethanamine involves several steps. One common synthetic route includes the following:
Aryl Bromination: Start with 3-fluorophenyl bromide and react it with magnesium metal to form a Grignard reagent. Then, react the Grignard reagent with 2-isopropoxy-N-methylethanamine to obtain the desired compound.
Industrial Production Methods: Industrial production methods may vary, but they typically involve large-scale synthesis using optimized conditions to achieve high yields.
Analyse Chemischer Reaktionen
Reactions:
- Other reactions may include oxidation, reduction, and substitution processes.
Suzuki–Miyaura Coupling: This compound can participate in Suzuki–Miyaura cross-coupling reactions, forming carbon–carbon bonds.
Boron Reagents: Boronic acids or boronate esters are commonly used in Suzuki–Miyaura coupling reactions.
Palladium Catalysts: These facilitate the cross-coupling reactions.
Solvents: Common solvents include DMF, DMSO, or toluene.
Major Products: The major product of Suzuki–Miyaura coupling between 3-fluorophenyl bromide and 2-isopropoxy-N-methylethanamine is 2-(3-Fluorophenyl)-2-isopropoxy-N-methylethanamine .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and pharmacological properties.
Neuroscience: Investigated for its effects on neurotransmitter systems.
Organic Synthesis: Used as a building block in the synthesis of other compounds.
Wirkmechanismus
The exact mechanism of action is not fully elucidated. it likely involves interactions with specific receptors or enzymes, affecting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-(3-Fluorophenyl)ethylamine: Similar in structure but lacks the isopropoxy group.
2-(3-Fluorophenyl)propylamine: Another related compound with a longer alkyl chain.
Eigenschaften
Molekularformel |
C12H18FNO |
|---|---|
Molekulargewicht |
211.28 g/mol |
IUPAC-Name |
2-(3-fluorophenyl)-N-methyl-2-propan-2-yloxyethanamine |
InChI |
InChI=1S/C12H18FNO/c1-9(2)15-12(8-14-3)10-5-4-6-11(13)7-10/h4-7,9,12,14H,8H2,1-3H3 |
InChI-Schlüssel |
KZOAYRCZMDCIBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(CNC)C1=CC(=CC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


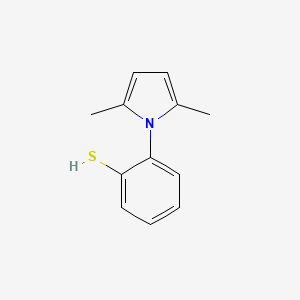
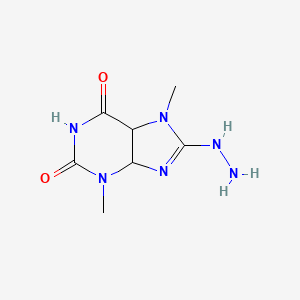
![4-(2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B12111449.png)
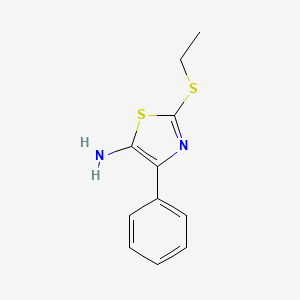
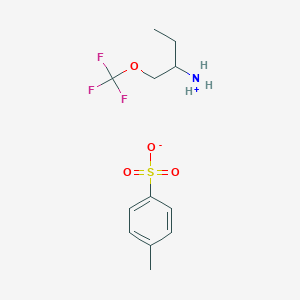
![2-[[2-(2-Aminopropanoylamino)acetyl]amino]propanoic acid](/img/structure/B12111470.png)




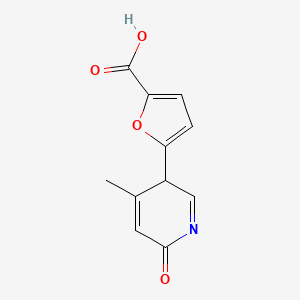
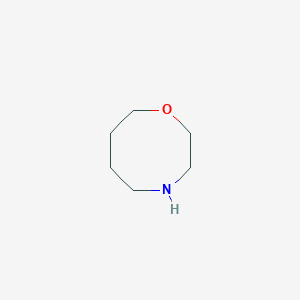
![3-(2,4-Dimethyl-phenyl)-2-mercapto-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one](/img/structure/B12111522.png)

